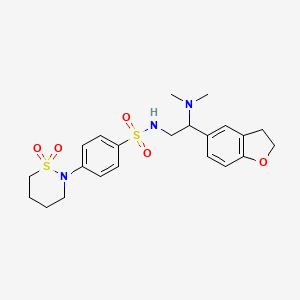
(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 . Ethanolamine (3.7 mL, 6.1 mmol) was added to a solution of (S,S)-6 (4.4 g, 15.3 mmol) in isopropanol (175 mL) and the mixture heated at reflux overnight .
Aplicaciones Científicas De Investigación
Adsorbent Studies
A study conducted by Nourmoradi et al. (2016) explored the use of montmorillonite modified with cationic surfactants to remove chlorophenols, which are toxic and carcinogenic, from aqueous solutions. This research demonstrates the potential application of such compounds in environmental clean-up and water treatment processes (Nourmoradi et al., 2016).
Chemical Synthesis
Chopa et al. (2002) focused on synthesizing bis(trimethylstannyl)aryl compounds, which are valuable as intermediates in the preparation of bidentate Lewis acids. Their study highlights the potential of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in creating complex chemical structures for advanced applications in chemistry (Chopa et al., 2002).
Environmental Impact Studies
Research by Zuanazzi et al. (2020) conducted a scientometric review on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to chlorophenols. This study offers insights into the environmental and health implications of such compounds, informing future research directions (Zuanazzi et al., 2020).
Water Treatment Research
Dodd and Huang (2007) investigated the reaction kinetics and pathways of the antibacterial agent trimethoprim with free available chlorine in water. Their findings are relevant for understanding the behavior of chlorophenyl compounds in water treatment processes (Dodd & Huang, 2007).
Genotoxic Effects Studies
Küçük and Liman (2018) studied the cytogenetic and genotoxic effects of 2-chlorophenol on Allium cepa L. root meristem cells. This research provides insights into the biological effects of chlorophenols at the cellular level (Küçük & Liman, 2018).
Photocatalysis Research
Pignatello (1992) explored the degradation of chlorophenoxy herbicides using Fe3+ -catalyzed hydrogen peroxide in acidic solutions. This study contributes to the understanding of photocatalytic processes in environmental applications (Pignatello, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPHSXVQSDRPPX-JOYOIKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OCC(N1)(C)C)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
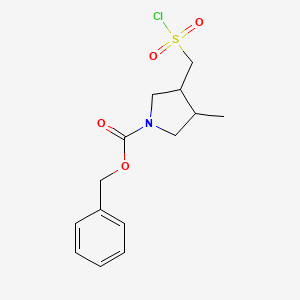
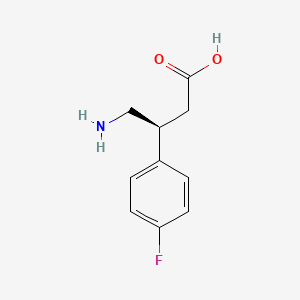
![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

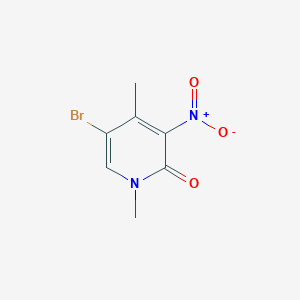

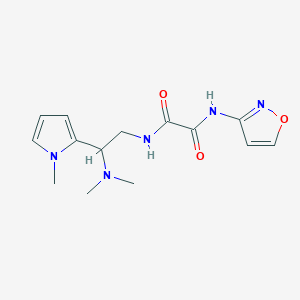
![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)
![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)


![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
